molecular formula C22H20F3NO4 B12309822 rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis

Cat. No.: B12309822
M. Wt: 419.4 g/mol
InChI Key: BWLBMHNTWZKWGX-UHFFFAOYSA-N
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Description

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis: is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28)

InChI Key

BWLBMHNTWZKWGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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